molecular formula C8H18Cl2F2N2 B15307755 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride

1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride

Cat. No.: B15307755
M. Wt: 251.14 g/mol
InChI Key: WUGQJUUKIHGEMO-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride (CAS: 1354962-65-4) is a piperidine derivative featuring a 2,2-difluoroethyl group and an N-methyl substituent. Its structure combines a piperidine core with a fluorinated alkyl chain, which may influence its electronic properties, metabolic stability, and binding affinity in biological systems .

Properties

Molecular Formula

C8H18Cl2F2N2

Molecular Weight

251.14 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C8H16F2N2.2ClH/c1-11-7-2-4-12(5-3-7)6-8(9)10;;/h7-8,11H,2-6H2,1H3;2*1H

InChI Key

WUGQJUUKIHGEMO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)CC(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Alkylation of N-Methylpiperidin-4-Amine

The primary synthetic route involves the alkylation of N-methylpiperidin-4-amine with 2,2-difluoroethyl halides (e.g., bromide or chloride) under basic conditions. Key parameters include:

  • Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile ensures efficient deprotonation of the amine and facilitates nucleophilic attack.
  • Temperature Control : Reactions conducted at 20–40°C prevent thermal degradation of the difluoroethyl group while maintaining reaction kinetics.
  • Solvent System : DMF enhances solubility of ionic intermediates, achieving yields >85% after 12–24 hours.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the 2,2-difluoroethyl halide. Fluorine’s strong electron-withdrawing effect stabilizes the transition state, accelerating the reaction compared to non-fluorinated analogs.

Hypervalent Iodine-Mediated Electrophilic Difluoroethylation

An alternative method employs hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, to achieve electrophilic 2,2-difluoroethylation. This approach bypasses the need for pre-functionalized halides and offers superior regioselectivity.

Parameter Condition Outcome
Reagent (2,2-Difluoroethyl)iodonium triflate 92% yield at 25°C
Solvent Dichloromethane (DCM) Minimal side-product formation
Reaction Time 6 hours Complete conversion monitored by TLC

Advantages :

  • Avoids hazardous alkyl halides.
  • Compatible with moisture-sensitive substrates.

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is treated with hydrochloric acid (HCl) gas or aqueous HCl to form the dihydrochloride salt. Critical steps include:

  • Stoichiometry : A 1:2 molar ratio of free base to HCl ensures complete protonation of both amine groups.
  • Crystallization : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity, confirmed by HPLC.

Analytical Validation :

  • ¹H NMR : δ ~5.8 ppm (CF₂H), δ ~2.8 ppm (N-methyl).
  • Elemental Analysis : Confirms Cl⁻ content within 0.5% of theoretical values.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to enhance heat transfer and mixing efficiency:

Parameter Batch Reactor Flow Reactor
Yield 78% 89%
Reaction Time 24 hours 2 hours
Purity 92% 97%

Benefits :

  • Reduced solvent consumption (40% less DMF).
  • Scalable to metric-ton production.

Comparative Analysis with Alternative Methods

Reductive Amination Approaches

While less common, reductive amination of 4-piperidone derivatives with 2,2-difluoroethylamine offers a complementary route:

Reagent Conditions Yield Purity
Sodium cyanoborohydride (NaBH₃CN) MeOH, pH 5, 24h 73% 88%
Hydrogen (H₂/Pd-C) EtOH, 50°C 65% 82%

Limitations :

  • Lower yields due to competing imine formation.
  • Requires stringent moisture control.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the piperidine nitrogen. Controlled oxidation with agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) produces stable N-oxide derivatives.

ReagentConditionsProductYieldSource
H₂O₂ (30%)CH₂Cl₂, 0°C, 2hN-Oxide derivative72%
mCPBAEtOAc, RT, 12hN-Oxide with retained difluoroethyl68%

Key findings:

  • Fluorine atoms stabilize transition states during oxidation, enhancing reaction efficiency.

  • N-Oxides show increased water solubility compared to the parent compound.

Reduction Reactions

The difluoroethyl group remains inert under standard reduction conditions, but the amine moiety participates in reductive alkylation:

ReagentConditionsProductYieldSource
NaBH₃CN, formaldehydeMeOH, pH 5, 24hN-Methylpiperidine derivative85%
H₂, Pd/CEtOH, 50°C, 3 atm H₂Saturated piperidine analog63%

Mechanistic insight:

  • Reductive amination occurs preferentially at the methylamine group rather than the difluoroethyl substituent .

  • Hydrogenation preserves fluorine atoms due to strong C-F bond stability.

Substitution Reactions

The difluoroethyl group participates in nucleophilic substitutions under harsh conditions:

ReagentConditionsProductYieldSource
NaN₃, DMF120°C, 48h2-Azidoethyl derivative41%
KSCN, EtOH/H₂OReflux, 72hThiocyanate-substituted compound33%

Notable observations:

  • Substitution at the β-carbon of the difluoroethyl group requires prolonged heating .

  • Steric hindrance from the piperidine ring reduces substitution efficiency compared to linear analogs.

Alkylation/Acylation

The secondary amine undergoes typical derivatization reactions:

Reaction TypeReagentConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃DMF, 60°C, 6hQuaternary ammonium salt89%
AcylationAcCl, Et₃NCH₂Cl₂, 0°C, 1hAcetamide derivative78%

Comparative data:

  • Alkylation proceeds 3x faster than acylation due to lower steric demands .

  • Acetamide derivatives exhibit improved crystallinity for X-ray analysis.

Stability Under Physiological Conditions

Studies demonstrate pH-dependent decomposition:

pHTemperatureHalf-LifeMajor DegradantsSource
1.237°C2.3hHydrolyzed difluoroethyl group
7.437°C48hN-Demethylated product

Degradation pathways:

  • Acidic conditions cleave the C-N bond in the difluoroethyl group.

  • Neutral conditions favor oxidative N-demethylation via cytochrome P450 enzymes .

Computational Reactivity Analysis

DFT calculations (B3LYP/6-311++G**) reveal:

  • Fluorine atoms lower the LUMO energy (-1.34 eV) at the difluoroethyl carbon, enabling nucleophilic attack .

  • Methylamine group exhibits higher nucleophilicity (Fukui index: 0.087) than the piperidine nitrogen.

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to fluorinated material precursors. Reaction outcomes are highly dependent on the electronic effects of fluorine substituents and steric constraints from the piperidine ring.

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with specific receptors and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Analysis :

  • Fluorine Positioning : The target compound’s 2,2-difluoroethyl chain introduces strong electron-withdrawing effects and increased metabolic stability compared to ring-fluorinated analogs like 4,4-difluoropiperidine .
  • N-Methylation: Unlike most analogs, the N-methyl group in the target compound may reduce basicity and enhance blood-brain barrier penetration, a feature absent in non-methylated derivatives .

Halogenated Piperidine Derivatives

Compound Name CAS Number Key Substituents Molecular Weight Key Differences vs. Target Compound
[1-(3-Chlorophenyl)ethyl]piperidin-4-amine HCl 71825-24-6 Chlorophenyl group 289.20 (HCl salt) Aromatic chlorination; bulky substituent
{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride 1185299-26-6 Fluorobenzyl + tetrahydrofuran groups 381.35 (HCl salt) Complex aromatic and heterocyclic moieties

Analysis :

  • Hydrophilicity : The target compound’s dihydrochloride salt likely offers superior aqueous solubility relative to chlorophenyl derivatives, which prioritize lipophilicity .

Pyrazole and Heterocyclic Analogs

Compound Name CAS Number Key Substituents Molecular Weight Key Differences vs. Target Compound
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride 1197235-74-7 Pyrazole core + difluoroethyl 197.62 (HCl salt) Heterocyclic core vs. piperidine; altered pharmacophore

Analysis :

  • Core Structure : Pyrazole-based analogs () prioritize planar heterocyclic interactions, contrasting with the piperidine scaffold’s conformational flexibility in the target compound.

Research Findings and Implications

  • Similarity Scores : The target compound shows moderate similarity (0.59–0.83) to fluorinated piperidines, suggesting shared applications in drug discovery for CNS or enzymatic targets .
  • Synthetic Utility : Dihydrochloride salts (common in these compounds) are favored in pharmaceutical formulations for improved stability and solubility .
  • Gaps in Data : Specific pharmacological or toxicological studies are absent in the evidence, necessitating further experimental validation of the compound’s bioactivity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of N-methylpiperidin-4-amine with 2,2-difluoroethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile. The dihydrochloride salt is formed via HCl gas or aqueous HCl treatment . Optimization includes controlling temperature (20–40°C), inert atmospheres to prevent oxidation, and purification via recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%).
  • Mass Spectrometry (HRMS) for molecular ion confirmation ([M+H]+ expected).
  • ¹H/¹³C NMR to verify the piperidine ring, difluoroethyl group (δ ~5.8 ppm for -CF₂H), and methylamine substitution.
  • Elemental Analysis to validate the dihydrochloride stoichiometry .

Q. How does the dihydrochloride salt form enhance the compound's utility in biological assays?

  • Methodological Answer : The dihydrochloride form improves aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) and stability during storage (stable at -20°C for >12 months). This facilitates in vitro assays by eliminating solubility-driven false negatives and ensuring consistent dosing in pharmacokinetic studies .

Advanced Research Questions

Q. How does the difluoroethyl substituent influence the compound's physicochemical properties and biological activity compared to non-fluorinated analogs?

  • Methodological Answer : The difluoroethyl group increases lipophilicity (logP ~1.8 vs. ~0.5 for ethyl analogs), enhancing membrane permeability (e.g., Caco-2 Papp >5 × 10⁻⁶ cm/s). Fluorination also reduces metabolic degradation (CYP3A4 t½ increased by ~40%) and improves target binding (e.g., Ki for deoxycytidine kinase inhibition: 12 nM vs. 85 nM for non-fluorinated analogs) via fluorine’s electronegativity and steric effects .

Q. What in vitro assays are suitable for evaluating this compound's efficacy as a deoxycytidine kinase (dCK) inhibitor?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use recombinant dCK with [³H]-deoxycytidine; measure IC₅₀ via scintillation counting. Include positive controls (e.g., tetrahydrouridine).
  • Cellular Uptake/Activation : Test in leukemia cell lines (e.g., CCRF-CEM) using LC-MS/MS to quantify intracellular phosphorylated metabolites.
  • Cytotoxicity Synergy : Combine with nucleoside analogs (e.g., gemcitabine) and assess synergy via Chou-Talalay analysis .

Q. How can computational modeling aid in predicting the compound's interaction with biological targets like DHX9 or dCK?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Use crystal structures (PDB: 4QSE for dCK) to map binding poses, focusing on hydrogen bonding with Asp133 and hydrophobic interactions with the difluoroethyl group.
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM/PBSA).
  • QSAR Models : Train on fluorinated piperidine analogs to predict off-target effects (e.g., hERG binding) .

Q. What strategies resolve contradictory data regarding the compound's solubility and stability under different experimental conditions?

  • Methodological Answer :

  • pH-Dependent Solubility Profiling : Use shake-flask method across pH 1–10 to identify optimal buffers (e.g., citrate pH 4.5 for maximum solubility).
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and oxidants (H₂O₂) to identify degradation pathways (e.g., piperidine ring oxidation).
  • LC-MS/MS Stability Screening : Monitor parent compound loss in plasma/PBS over 24 hours .

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